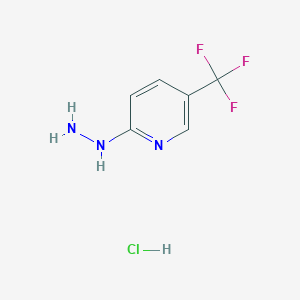

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEPARDLEACIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl molecular weight

An In-Depth Technical Guide to 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride, a key building block in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, outline its synthesis and reactivity, explore its strategic applications in drug discovery, and provide essential safety and handling protocols.

Core Physicochemical Properties

2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound valued for its utility as a synthetic intermediate. The incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after attribute in drug design.[1][2] The hydrazine moiety serves as a versatile functional handle for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 213.59 g/mol | [3] |

| Molecular Formula | C₆H₇ClF₃N₃ | [3] |

| CAS Number | 1049744-89-9 | [3][4][5] |

| Physical Form | Solid; Crystals or powder | [6] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [3] |

Synthesis and Chemical Reactivity

The synthesis of 2-hydrazinopyridine derivatives is most commonly achieved through the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.[7] In the case of 2-Hydrazino-5-(trifluoromethyl)pyridine, the precursor is typically 2-chloro-5-(trifluoromethyl)pyridine.

The reaction involves the displacement of the chloride atom at the C2 position of the pyridine ring by hydrazine hydrate. This reaction is a standard method for introducing a hydrazine group onto an electron-deficient heterocyclic system.[8] The trifluoromethyl group, being strongly electron-withdrawing, activates the pyridine ring towards such nucleophilic aromatic substitution, facilitating the reaction.

Caption: General synthetic route to 2-Hydrazino-5-(trifluoromethyl)pyridine.

The hydrazine group (-NHNH₂) is a potent nucleophile and a key functional group for further chemical transformations. Its primary utility lies in its ability to react with carbonyl compounds (aldehydes, ketones) and dicarbonyls to form hydrazones and, subsequently, five-membered heterocyclic rings like pyrazoles and pyrazolones, which are privileged scaffolds in medicinal chemistry.

Strategic Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the development of modern pharmaceuticals and agrochemicals.[2] The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[9]

The trifluoromethyl group provides distinct advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug candidate's half-life.[1]

-

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes, enhancing bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can significantly alter the basicity of the pyridine nitrogen, allowing for fine-tuning of a molecule's ionization state at physiological pH.

2-Hydrazino-5-(trifluoromethyl)pyridine HCl serves as a versatile starting material to access a diverse range of more complex structures. The hydrazine functional group acts as a linchpin for building these novel molecular entities.

Caption: Derivatization pathways from the core building block.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This section provides a representative, self-validating protocol for a common application of 2-Hydrazino-5-(trifluoromethyl)pyridine HCl: a Knorr-type pyrazole synthesis via condensation with a β-ketoester.

Objective: To synthesize a 1-(5-(trifluoromethyl)pyridin-2-yl)-3-alkyl-5-pyrazolone derivative.

Methodology Rationale:

-

Reactants: The hydrazine hydrochloride salt is typically neutralized in situ or beforehand to liberate the free hydrazine base, which is the active nucleophile. Ethyl acetoacetate is used as a common 1,3-dicarbonyl partner.

-

Solvent: A protic solvent like ethanol or acetic acid is often chosen as it can facilitate both the initial hydrazone formation and the subsequent intramolecular cyclization.

-

Catalysis: The reaction is often acid-catalyzed (if starting from the free base) or can proceed thermally. Acetic acid can serve as both a solvent and a catalyst.

-

Temperature: Heating is required to drive the final cyclization and dehydration step to form the aromatic pyrazole ring.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Hydrazino-5-(trifluoromethyl)pyridine HCl (1.0 eq.) in ethanol.

-

Neutralization (Optional but Recommended): Add a mild base such as sodium acetate (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature to neutralize the HCl salt.

-

Addition of Dicarbonyl: Add the β-ketoester (e.g., ethyl acetoacetate, 1.05 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.

Caption: Workflow for a Knorr-type pyrazole synthesis.

Safety, Handling, and Storage

Proper handling of 2-Hydrazino-5-(trifluoromethyl)pyridine HCl is imperative for laboratory safety. The compound is classified as hazardous.

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [10][11] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [11][12] |

| Storage | Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Recommended temperature: 2-8°C or -20°C. | [3] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13]

Conclusion

2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride is a high-value chemical intermediate whose strategic importance in drug discovery and agrochemical synthesis cannot be overstated. Its unique combination of a reactive hydrazine handle and the pharmacologically favorable trifluoromethylpyridine scaffold makes it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of novel, effective, and safe chemical entities.

References

-

CRO Splendid Lab Pvt. Ltd. 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride. [Link]

-

PubChem. 2-Hydrazinopyridine. [Link]

-

PrepChem.com. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. [Link]

-

Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]

- Google Patents.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Verma, S. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. 2-HYDRAZINO-5-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE | 1049744-89-9 [chemicalbook.com]

- 6. 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote [thermofisher.com]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-HYDRAZINO-5-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Storage and Handling of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

This guide provides comprehensive technical information and best practices for the safe storage and handling of 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reactive intermediate. The protocols and recommendations herein are grounded in an understanding of the compound's inherent chemical properties and associated hazards.

Compound Profile and Hazard Analysis

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is a heterocyclic organic compound frequently employed as a building block in the synthesis of pharmaceutical agents and other complex molecules. Its utility stems from the reactive hydrazine moiety and the electron-withdrawing trifluoromethyl group. However, these same functional groups necessitate a rigorous approach to its handling and storage.

The primary hazards are associated with its reactivity, potential toxicity, and irritant properties. The hydrazine group imparts reducing properties and potential instability, while the trifluoromethylated pyridine core can influence its metabolic profile and toxicological properties. As a hydrochloride salt, it is a solid, which can mitigate some of the handling risks associated with volatile liquids, but introduces the hazard of fine dust inhalation.

Core Rationale for Strict Handling: The hydrazine functional group is structurally related to hydrazine itself, a known toxic and unstable compound.[1] While the pyridine ring and HCl salt formation modulate this reactivity, a cautious approach is mandated. The trifluoromethyl group enhances the compound's chemical stability but can lead to the release of toxic gases, such as hydrogen fluoride, upon decomposition at high temperatures.[2]

Physicochemical and Hazard Data Summary

A concise summary of key data is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls.

| Property | Value / Information | Source / Rationale |

| CAS Number | 126535-27-5 | (Compound Identifier) |

| Molecular Formula | C₆H₇ClF₃N₃ | (Structural Information) |

| Appearance | Solid | [3] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on analogous compounds.[4] |

| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides, acid anhydrides. | [3][5] |

| Hazardous Decomposition | Nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), hydrogen fluoride (HF). | [5][6] |

Long-Term Storage Protocols

The stability and integrity of this compound are directly dependent on the storage conditions. Improper storage can lead to degradation, loss of reactivity, and potentially the formation of hazardous byproducts.

Causality of Storage Recommendations:

-

Temperature: Elevated temperatures can accelerate the decomposition of hydrazine derivatives.[7] Cool storage conditions slow down potential degradation pathways.

-

Atmosphere: The hydrazine moiety can be susceptible to oxidation by atmospheric oxygen.[7] An inert atmosphere minimizes this oxidative degradation.

-

Moisture: The compound is a hydrochloride salt and may be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in physical form, complicating weighing and stoichiometry calculations.

-

Light: Many complex organic molecules are sensitive to UV light, which can provide the energy to initiate degradation reactions.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.

-

Atmosphere: For long-term storage, keeping the container under an inert atmosphere of nitrogen or argon is best practice.[7]

-

Container: The compound should be stored in its original, tightly sealed container.[4] Ensure the container cap provides an excellent seal.

-

Location: Store in a designated, well-ventilated chemical storage area away from incompatible materials, particularly strong oxidizing agents.[2][3]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure and prevent accidents.[8] All operations involving this compound should be meticulously planned and executed within a controlled environment.[9]

Engineering Controls

The primary line of defense is to handle the chemical in a way that physically separates it from the operator.

-

Chemical Fume Hood: All weighing, dispensing, and reaction setup operations must be conducted inside a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood contains vapors and dust, pulling them away from the user.

-

Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[2]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It must be selected based on the specific hazards of the compound.[8]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10] For operations with a higher risk of splashing, such as transfers or quenching, a full-face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Respiratory Protection: When engineering controls are not sufficient, a respirator may be required. However, routine handling within a certified fume hood should preclude this need.[1]

Experimental Workflow: Weighing and Dispensing

The following protocol outlines a self-validating system for safely handling the solid compound.

Protocol: Safe Weighing and Dispensing

-

Preparation: a. Don all required PPE (goggles, lab coat, nitrile gloves).[10] b. Verify that the chemical fume hood is operational (check airflow monitor). c. Place all necessary equipment (spatula, weigh paper/boat, receiving flask, waste container) inside the fume hood before retrieving the chemical.[1]

-

Chemical Handling: a. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside. b. Inside the fume hood, carefully open the container. c. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or paper. Avoid generating dust.[6] If dust is generated, allow the fume hood to clear it before proceeding. d. Promptly and securely close the main container.[8]

-

Transfer and Cleanup: a. Carefully transfer the weighed solid into the reaction vessel. b. Dispose of the used weigh boat/paper and any contaminated items (e.g., disposable gloves) into a designated, sealed hazardous waste container.[10] c. Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipe in the hazardous waste container. d. Wash hands thoroughly with soap and water after the procedure is complete.[11]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling and dispensing protocol.

Caption: Logical workflow for the safe handling of the solid reagent.

Spill and Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[9]

Small Spill (Inside Fume Hood)

-

Containment: Ensure the spill is contained within the fume hood.

-

Cleanup: Gently sweep up the solid material using an inert absorbent material (e.g., sand, vermiculite).[12] Avoid raising dust. Do NOT use combustible materials like paper towels for the initial cleanup.[12]

-

Collection: Place the absorbed material and any contaminated cleaning tools into a sealed, labeled hazardous waste container.[2]

-

Decontamination: Clean the spill area with an appropriate solvent and wash thoroughly.

Skin or Eye Contact

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

Fire

The compound itself is combustible but not highly flammable.[6] In case of a fire involving this chemical:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12]

-

Hazards: Fire may produce poisonous gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[12] Firefighters should wear self-contained breathing apparatus (SCBA).[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all solid waste (residue, contaminated absorbents, weigh boats) in a clearly labeled, sealed container.

-

Collect liquid waste from reactions or cleaning in a separate, labeled hazardous waste container.

-

Do not pour any waste down the sink.[10]

-

Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[12]

References

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.[Link]

-

Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.[Link]

-

University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.[Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.[Link]

-

ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.[Link]

-

Alchemist-Chem. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China.[Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

-

University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). [Link]

-

Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide.[Link]

-

The University of Cyprus, Department of Chemistry. Laboratory Health & Safety Rules. (2024-04). [Link]

Sources

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. benchchem.com [benchchem.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdc.gov [cdc.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. nj.gov [nj.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Fluorine Effect: Strategic Deployment of the Trifluoromethyl Group in Pyridine Scaffolds

[1]

Electronic and Physicochemical Architecture

The pyridine ring is inherently electron-deficient (

Basicity Modulation ( Shift)

The most immediate effect of trifluoromethylation is the drastic reduction of the pyridine nitrogen's basicity. The electron-withdrawing nature of

-

Pyridine (Unsubstituted):

-

3-(

)-Pyridine: -

2-(

)-Pyridine:

Implication:

Lipophilicity and Dipole Moment

The

| Parameter | Pyridine | 3-( | Effect / Mechanism |

| 5.23 | ~2.80 | ||

| LogP | 0.65 | ~1.85 | |

| Dipole | 2.2 D | ~2.6 D | Vector addition of ring dipole and |

| VdW Volume | - | Similar to Isopropyl | Bioisostere for isopropyl but with inverted electronics. |

Visualization: Electronic Impact Pathway

Figure 1: Causal pathway of physicochemical changes induced by the trifluoromethyl group.

Synthetic Architectures

Installing a

Strategy A: Radical Trifluoromethylation (Minisci-Type)

This is the preferred method for Late-Stage Functionalization (LSF) of complex pyridine scaffolds. It utilizes nucleophilic

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

).[3][4] -

Mechanism: Oxidative generation of

radical followed by addition to the protonated pyridine (pyridinium salt is more electrophilic). -

Regioselectivity: Favors the 2- and 4-positions due to stability of the radical intermediate.

Strategy B: Cyclization (De Novo Synthesis)

For scalable manufacturing of specific isomers (especially 3-

-

Precursor: 4,4,4-trifluoro-3-oxobutyraldehyde or equivalents.[5]

-

Reaction: Condensation with enamines or ammonia (Kröhnke-type synthesis).[6]

Visualization: Synthetic Workflow

Figure 2: Decision tree for selecting the optimal synthetic route based on substrate stage.

Medicinal Chemistry Applications

Metabolic Blocking (Metabolic Switching)

The

-

Example: In the development of Tipranavir (HIV protease inhibitor), trifluoromethyl pyridines are used to enhance metabolic stability compared to their methyl analogs.

Bioisosterism and Conformation

The

-

Volume:

( -

Conformational Lock: The steric bulk of an ortho-

group can force the pyridine ring to twist out of planarity relative to an adjacent aryl ring, locking the bioactive conformation (atropisomerism).

Experimental Protocol: Innate C-H Trifluoromethylation

Objective: Direct installation of a

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)[1]

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: Water/Dichloromethane (biphasic) or DMSO/Water (3:1)

-

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for activating the pyridine ring.

Step-by-Step Methodology:

-

Setup: In a pressure-rated vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).

-

Activation: Add TFA (0.5 mmol). Note: Protonation increases the electrophilicity of the pyridine, facilitating radical attack.

-

Reagent Addition: Add Sodium trifluoromethanesulfinate (1.5 mmol, 234 mg).

-

Initiation: Cool the mixture to 0°C. Dropwise add TBHP (1.5 mmol).

-

Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. Caution: Evolution of gas may occur; use a pressure-relief cap if scaling up.

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated

(to neutralize acid) followed by brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography. Isomers (2- vs 4-substituted) are typically separable due to significant dipole differences.

Validation Criteria:

-

19F NMR: Look for a singlet around -60 to -68 ppm.

-

MS: Observe M+68 mass shift (replacement of H with CF3).

References

-

Physicochemical Properties of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Langlois Reagent Methodology: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

-

Radical Functionalization of Heterocycles: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

-

Medicinal Chemistry Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

pKa Data Sources: Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I) - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

Advanced Medicinal Chemistry Guide: Hydrazinopyridines as Scaffolds and Bioactive Pharmacophores

Executive Summary

Hydrazinopyridines, particularly 2-hydrazinopyridine , represent a privileged class of synthons in medicinal chemistry.[1][2] While rarely used as naked pharmacophores due to the metabolic liability of the free hydrazine group, they serve as the critical "molecular hinge" for constructing fused bicyclic heterocycles—most notably [1,2,4]triazolo[4,3-a]pyridines . This guide details their application in synthesizing FDA-approved CNS drugs, developing next-generation kinase/checkpoint inhibitors, and generating metallodrugs with potent anticancer profiles.[2]

Part 1: The Chemical Core & Reactivity

Structural Identity

The 2-hydrazinopyridine moiety (CAS 4930-98-7) exists in a tautomeric equilibrium between the hydrazine form (A) and the hydrazone form (B).[2] In solution, the hydrazine form typically predominates, but the hydrazone form drives specific cyclization reactions.

-

Nucleophilicity: The terminal nitrogen (

) is highly nucleophilic (alpha-effect), making it reactive toward carbonyls (aldehydes, ketones, acids). -

Ambident Reactivity: The ring nitrogen (

) can participate in cyclization reactions after the initial condensation, allowing for the formation of fused 5,6-bicyclic systems.

The "Synthetic Hub" Concept

In drug discovery, 2-hydrazinopyridine acts as a divergent scaffold.[2] It transforms into three distinct pharmacophore classes:

-

Triazolopyridines: Via oxidative or dehydrative cyclization.[2]

-

Pyrazolopyridines: Via condensation with 1,3-dicarbonyls.[2]

-

Tetrazolo[1,5-a]pyridines: Via nitrosation.[2]

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Neuroscience: The Trazodone Scaffold

The most commercially significant application of hydrazinopyridines is in the synthesis of Trazodone (Desyrel), a Serotonin Antagonist and Reuptake Inhibitor (SARI).

-

Mechanism: The 2-hydrazinopyridine is reacted with a carboxylic acid equivalent (or aldehyde followed by oxidation) to close the triazole ring.[2] This rigidifies the structure, positioning the piperazine tail for 5-HT2A receptor binding.[2]

-

Synthetic Pathway: 2-Chloropyridine

2-Hydrazinopyridine

Oncology: Checkpoint Inhibitors (PD-1/PD-L1)

Small molecule inhibitors of the PD-1/PD-L1 interaction are a frontier in immunotherapy.[2] Hydrazinopyridine-derived scaffolds have emerged as alternatives to monoclonal antibodies.[2]

-

Case Study (Compound A22): A series of [1,2,4]triazolo[4,3-a]pyridines were designed to mimic the interface residues of PD-L1.[2] The fused ring system, derived from 2-hydrazinopyridine, provides a flat, aromatic core that stacks within the hydrophobic pocket of PD-L1, inhibiting its binding to PD-1 (IC

~92 nM).

Metallodrugs: Copper(II) Hydrazone Complexes

While the free hydrazine is toxic, hydrazones derived from 2-hydrazinopyridine and 2-acetylpyridine form tridentate (N-N-N) ligands.[2]

-

Application: These ligands chelate Copper(II), forming complexes that generate Reactive Oxygen Species (ROS) specifically in cancer cells.

-

Potency: The Cu(II) complexes often exhibit IC

values in the low micromolar range (1–5

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinopyridine

A robust method for generating the core scaffold from 2-chloropyridine.[2]

Reagents: 2-Chloropyridine (1 eq), Hydrazine Hydrate (80%, 10 eq), Ethanol (optional co-solvent). Safety: Hydrazine is highly toxic and potentially explosive. Work in a fume hood.

-

Setup: Charge a round-bottom flask with 2-chloropyridine (e.g., 11.3 g, 100 mmol).

-

Addition: Slowly add hydrazine hydrate (50 mL, excess) with stirring.

-

Reaction: Reflux the mixture at 100–110 °C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 8:2).[4] The spot for 2-chloropyridine (high R

) should disappear, replaced by a lower R -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Note: The excess hydrazine remains in the aqueous layer.

-

-

Purification: Dry the organic layer over anhydrous Na

SO -

Yield: The product is obtained as a reddish oil or low-melting solid (Yield: ~85–95%). It can be used directly without column chromatography.[2]

Protocol B: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridine

Converting the hydrazinopyridine into a bioactive fused core.

Reagents: 2-Hydrazinopyridine (1 eq), Benzaldehyde (1 eq), Iodobenzene diacetate (PIDA) (1.1 eq), DCM.

-

Condensation: Dissolve 2-hydrazinopyridine (1 mmol) and benzaldehyde (1 mmol) in DCM (5 mL). Stir at RT for 1 hour to form the hydrazone intermediate (check TLC).

-

Cyclization: Add Iodobenzene diacetate (1.1 mmol) to the reaction mixture. Stir at RT for 30–60 minutes.[2]

-

Mechanism: PIDA facilitates the oxidative closure of the N-N bond between the hydrazone nitrogen and the pyridine nitrogen.

-

Workup: Wash with saturated NaHCO

, dry over Na -

Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Part 4: Visualizations

Diagram: The Divergent Synthetic Hub

This diagram illustrates how 2-hydrazinopyridine serves as a common precursor for multiple drug classes.

Caption: Divergent synthesis from 2-hydrazinopyridine yielding four distinct medicinal pharmacophores.

Diagram: Trazodone Industrial Synthesis Pathway

A flow diagram depicting the transformation of the raw material into the final antidepressant drug.

Caption: Step-wise industrial synthesis of Trazodone from the 2-chloropyridine precursor.

Part 5: Data Summary

Table 1: Comparative Applications of Hydrazinopyridine Derivatives

| Derivative Class | Target / Application | Mechanism of Action | Key Example |

| [1,2,4]Triazolo[4,3-a]pyridine | CNS (Depression) | 5-HT2A Antagonist / SERT Inhibitor | Trazodone |

| [1,2,4]Triazolo[4,3-a]pyridine | Immuno-oncology | PD-1/PD-L1 Interaction Blockade | Compound A22 [1] |

| Cu(II)-Hydrazone Complex | Oncology (Solid Tumors) | ROS Generation / DNA Cleavage | Cu(II)-Penh [2] |

| Pyrazolo[1,5-a]pyridine | Kinases (Various) | ATP Competitive Inhibition | Ibudilast (Structural analog) |

References

-

Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 2019.[2]

-

Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Molecular Medicine Reports, 2017.

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands. Molecules, 2019.[2]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2025.[5][6]

-

2-Hydrazinopyridine Substance Record. PubChem, National Library of Medicine.[2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 4. echemi.com [echemi.com]

- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

[1]

Executive Summary

2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1049744-89-9) is a high-value heterocyclic building block used extensively in the synthesis of pyrazoles and triazoles for pharmaceutical and agrochemical applications.[1][2][3][4] While the trifluoromethyl group enhances lipophilicity and metabolic stability in downstream targets, the hydrazine moiety introduces significant safety challenges.

This guide moves beyond the standard Safety Data Sheet (SDS) to address the operational realities of handling hydrazine derivatives. Key risks include potential carcinogenicity, severe skin sensitization, and instability in the presence of oxidizers. Safe execution requires a zero-exposure mindset, utilizing containment engineering and specific chemical hygiene protocols.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form offers improved stability over the free base but remains a potent reducing agent.

| Parameter | Specification |

| Chemical Name | 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl |

| CAS Number | 1049744-89-9 |

| Molecular Formula | C₆H₇ClF₃N₃ |

| Molecular Weight | 213.59 g/mol |

| Physical State | White to off-white solid (hygroscopic) |

| Solubility | Soluble in DMSO, Methanol; Limited solubility in non-polar solvents |

| Acidity | Acidic in aqueous solution (HCl salt) |

Part 2: Hazard Identification & Toxicology (E-E-A-T Analysis)

As a Senior Scientist, I must highlight that while the specific toxicological profile of this exact derivative may be limited in public databases, we must apply the precautionary principle based on the hydrazine pharmacophore.

Acute & Chronic Toxicity

-

Hydrazine Moiety Risk: Hydrazines are established hepatotoxins and neurotoxins. They function as pyridoxine (Vitamin B6) antagonists, potentially leading to seizures upon high exposure.

-

Carcinogenicity: Many hydrazine derivatives are Class 2B or higher carcinogens. Treat this compound as a suspected human carcinogen.[5]

-

Sensitization: Severe skin and respiratory sensitizer. Anaphylactic reactions can occur in sensitized individuals upon re-exposure to trace amounts.

Chemical Instability[4]

-

Incompatibility: Incompatible with strong oxidizing agents (e.g., permanganates, peroxides) and aldehydes/ketones (unless intended for condensation).

-

Decomposition: Thermal decomposition releases toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[4]

Part 3: Strategic Risk Assessment & Control

Hierarchy of Controls

-

Elimination/Substitution: generally not possible in synthesis due to specific structural requirements.

-

Engineering Controls (Mandatory):

-

Process must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Use a static-dissipative balance enclosure for weighing.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer:Butyl Rubber (0.3 mm minimum) is preferred for hydrazine resistance. If unavailable, extra-thick nitrile (8 mil) changed immediately upon splash.

-

-

Respiratory: If working outside a hood (strictly prohibited for solids), a full-face respirator with P100/OV cartridges is required.

-

Part 4: Operational Handling Protocol (SOP)

Workflow Visualization

The following diagram outlines the critical decision points and flow for safe handling.

Figure 1: Operational workflow for handling this compound.

Step-by-Step Procedure

1. Preparation

-

Ensure the fume hood is clear of incompatibles (oxidizers).[6][7]

-

Prepare a "quench station" nearby containing a 5% sodium hypochlorite (bleach) solution for decontaminating tools, not for the bulk reaction waste.

2. Weighing & Transfer

-

Static Control: The HCl salt can be electrostatic. Use an antistatic gun or ionizer if available.

-

Technique: Weigh into a tared vial or flask. Do not use weighing paper; use a weighing boat or funnel to prevent residual dust.

-

Cleaning: Immediately wipe the balance area with a bleach-dampened wipe, followed by water.

3. Reaction Setup

-

Solvent Addition: Add solvent (e.g., Ethanol, DMSO) slowly. The dissolution of the HCl salt may be slightly exothermic.

-

Inertion: Hydrazines can air-oxidize. Purge the reaction vessel with Nitrogen or Argon before heating.

-

Monitoring: Monitor reaction progress via LC-MS rather than TLC to minimize open handling of the reaction mixture.

4. Post-Reaction & Quenching

-

Destruction: Unreacted hydrazine should be quenched. For small traces, bleach is effective.

-

Bulk Waste: Do not mix bulk hydrazine waste with standard organic waste if it contains oxidizers. Label clearly as "Hydrazine Derivative - Toxic."

Part 5: Emergency Response & Waste Management

Spill Response Decision Tree

Figure 2: Decision logic for spill remediation.

Medical Management[8]

-

Antidote: Pyridoxine (Vitamin B6) is the specific antidote for hydrazine-induced neurological toxicity (seizures).[8] Ensure medical personnel are aware of the hydrazine nature of the compound.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol) as they may increase dermal absorption.

-

Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological consult due to the acidic nature (HCl salt).

References

-

National Center for Biotechnology Information . (2023). Hydrazine Toxicity - StatPearls. Retrieved February 2, 2026, from [Link]

-

American Chemical Society . (2013).[9] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved February 2, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy this compound (EVT-2586151) | 1049744-89-9; 89570-85-4 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Reactivity Profiling of 2-Hydrazino-5-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Hydrazino-5-(trifluoromethyl)pyridine (CAS: 1049744-89-9) is a bifunctional fluorinated building block critical in the synthesis of fused aza-heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines .[1][2] Its utility stems from the interplay between the electron-rich hydrazine moiety (nucleophilic) and the electron-deficient pyridine core (electrophilic character), modulated by the strong electron-withdrawing trifluoromethyl (-CF

Molecular Architecture & Electronic Landscape

To manipulate this molecule effectively, one must understand the "Push-Pull" electronic dynamic:

-

The "Pull" (Deactivation): The -CF

group at C5 and the pyridine nitrogen (N1) exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the electron density of the pyridine ring, making it resistant to electrophilic aromatic substitution (S -

The "Push" (Activation): The hydrazine group at C2 acts as an electron bond donor (+M) into the ring. However, the lone pair on the internal nitrogen (

) is partially delocalized into the aromatic system, reducing its basicity compared to the terminal nitrogen (

Reactivity Map (Graphviz Visualization)

The following diagram maps the specific nucleophilic and electrophilic sites based on calculated electron density and frontier molecular orbital theory.

Caption: Functional dissection of 2-Hydrazino-5-(trifluoromethyl)pyridine showing competing nucleophilic (green) and electrophilic (red) centers.

Nucleophilic Reactivity Profile

The molecule functions primarily as a dinucleophile. The regioselectivity of its reactions is governed by the

The Terminal Nitrogen ( )

The terminal amino group is the most nucleophilic site (highest HOMO coefficient). It is the first point of attack for electrophiles.

-

Reactivity: Rapidly condenses with aldehydes and ketones to form hydrazones (Schiff bases).

-

Mechanism: The lone pair on

attacks the carbonyl carbon. The -CF

The Ring Nitrogen ( ) & Cyclization

While

-

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines: After

is acylated or forms a hydrazone, oxidative conditions (e.g., Iodobenzene diacetate or mild chlorination) induce the -

The Dimroth Rearrangement Risk: The electron-withdrawing -CF

group destabilizes the [4,3-a] isomer, promoting rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine under basic or thermal conditions.

Electrophilic Sites & Ring Dynamics

Although the molecule is used as a nucleophile, the pyridine ring itself possesses electrophilic character due to electron deficiency.

C6 Position (Ortho to N, Meta to CF )

The C6 position is the most electron-deficient carbon remaining on the ring.

-

Vulnerability: In the presence of strong nucleophiles (e.g., organolithiums), attack may occur at C6, leading to addition or substitution if a leaving group were present.

-

Synthetic Implication: Avoid using strong bases (e.g., n-BuLi) without protection, as they may deprotonate the hydrazine or attack the ring.

Acidic Protons (Brønsted Electrophilicity)

The -NH- proton at the

-

pKa Estimation: The pKa of the conjugate acid is likely < 4, while the N-H acidity (deprotonation) is enhanced.

-

Application: This acidity facilitates base-mediated cyclizations but also requires buffering during sensitive coupling reactions.

Experimental Protocols

Protocol A: Regioselective Synthesis of a Hydrazone Intermediate

This protocol demonstrates the selective reactivity of the

Reagents:

-

2-Hydrazino-5-(trifluoromethyl)pyridine (1.0 equiv)[4]

-

4-Chlorobenzaldehyde (1.0 equiv)

-

Ethanol (Solvent, 10 mL/mmol)

-

Acetic Acid (Catalyst, 2-3 drops)

Methodology:

-

Dissolution: Dissolve the hydrazine derivative in absolute ethanol at room temperature.

-

Addition: Add 4-chlorobenzaldehyde followed by catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Isolation: Cool to 0°C. The hydrazone precipitates as a solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Protocol B: Oxidative Cyclization to 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

This protocol activates the

Reagents:

-

Hydrazone intermediate (from Protocol A) (1.0 equiv)

-

Iodobenzene diacetate (PIDA) (1.1 equiv)[5]

-

Dichloromethane (DCM) (Solvent)

Methodology:

-

Setup: Dissolve the hydrazone in DCM under an inert atmosphere (N

). -

Oxidation: Add PIDA portion-wise at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours. The reaction proceeds via an azo-intermediate which undergoes intramolecular nucleophilic attack by the pyridine nitrogen.

-

Workup: Wash with saturated NaHCO

and brine. Dry over Na -

Note on Isomerization: Avoid excessive heating during workup to prevent Dimroth rearrangement to the [1,5-a] isomer.

Pathway Visualization (Graphviz)

Caption: Synthetic pathway from hydrazine precursor to fused triazolopyridine, highlighting the risk of rearrangement.

Safety & Handling

-

Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood with double nitrile gloves.

-

Stability: The compound is stable at room temperature but should be stored under inert gas to prevent slow oxidation of the hydrazine moiety.

-

Incompatibility: Avoid contact with strong oxidizers (unless intended for reaction) and strong Lewis acids which may complex with the pyridine nitrogen.

References

-

Synthesis of [1,2,4]triazolo[4,3-a]pyridines: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Available at: [Link]

-

Regioselectivity in Hydrazine Reactions: ResearchGate. "Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones." Available at: [Link]

- Dimroth Rearrangement Mechanisms:Journal of Organic Chemistry. "Mechanistic insights into the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyridines." (General reference for the rearrangement phenomenon in electron-deficient pyridines).

-

Properties and Safety: EPA CompTox Chemicals Dashboard. "2-hydrazinyl-5-(trifluoromethyl)pyridine Properties." Available at: [Link][4]

-

Visible Light Photocatalysis: MDPI. "Visible Light Promotes Cascade Trifluoromethylation/Cyclization."[6][7] Available at: [Link]

Sources

- 1. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]

- 2. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. mdpi.com [mdpi.com]

- 7. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pyrazoles from 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

Executive Summary

This application note details the optimized protocol for synthesizing 1-substituted pyrazoles utilizing 2-Hydrazino-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1049744-89-9) as the primary scaffold. The 5-trifluoromethylpyridine moiety is a "privileged structure" in medicinal chemistry and agrochemistry, imparting metabolic stability and enhanced lipophilicity to bioactive molecules.

This guide addresses the specific challenges posed by the electron-deficient nature of the 5-trifluoromethylpyridine ring, the handling of the hydrochloride salt form, and the regiochemical control required when reacting with unsymmetrical 1,3-dicarbonyl electrophiles.

Scientific Foundation & Mechanism

Chemical Basis

The synthesis follows the classical Knorr Pyrazole Synthesis , involving the condensation of a hydrazine with a 1,3-dicarbonyl compound (or equivalent).

-

Nucleophile: The terminal nitrogen (

) of the hydrazine is the primary nucleophile. However, the electron-withdrawing nature of the 5-trifluoromethylpyridyl group reduces the electron density of the hydrazine moiety compared to simple phenylhydrazines. This often necessitates thermal activation or acid catalysis. -

Salt Form: The starting material is supplied as a hydrochloride salt (

). To participate in the nucleophilic attack, the hydrazine must be liberated (free-based), typically achieved in situ using a mild base (e.g., Sodium Acetate, Triethylamine) or by pre-neutralization.

Reaction Pathway & Regioselectivity

When reacting with unsymmetrical 1,3-diketones (

-

Kinetic Control: The more nucleophilic terminal nitrogen (

) typically attacks the more electrophilic carbonyl carbon first. -

Thermodynamic Control: Under reversible conditions (acidic reflux), the product distribution may shift to the thermodynamically more stable isomer.

Figure 1: Mechanistic Pathway

Caption: Step-wise mechanism from salt neutralization to pyrazole aromatization.

Experimental Protocols

Materials & Reagents

| Reagent | CAS No.[1] | Role | Purity Requirement |

| 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl | 1049744-89-9 | Core Scaffold | >95% |

| 1,3-Diketone (e.g., Acetylacetone) | 123-54-6 | Electrophile | >98% |

| Ethanol (Absolute) | 64-17-5 | Solvent | ACS Grade |

| Sodium Acetate (Anhydrous) | 127-09-3 | Base (Buffer) | >99% |

| Triethylamine (Alternative Base) | 121-44-8 | Base | >99% |

Protocol A: Synthesis with Symmetrical Diketones (Standard)

Target: Synthesis of 3,5-dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole

Workflow Diagram:

Caption: Standard workflow for condensation with symmetrical diketones.

Detailed Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydrazino-5-(trifluoromethyl)pyridine HCl (1.0 g, 4.68 mmol) and Ethanol (15 mL).

-

Neutralization: Add Sodium Acetate (0.42 g, 5.15 mmol). Stir at room temperature for 15 minutes to generate the free hydrazine base. The solution may become slightly cloudy due to NaCl formation.

-

Addition: Add Acetylacetone (0.52 mL, 5.15 mmol) dropwise over 5 minutes.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C). Maintain reflux for 3 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes). The hydrazine spot (polar, stains with ninhydrin/anisaldehyde) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove approximately 80% of the ethanol under reduced pressure (rotary evaporator).

-

Pour the residue into ice-cold water (50 mL) with vigorous stirring.

-

The product usually precipitates as a solid. Collect by vacuum filtration.

-

Wash the solid with cold water (2 x 10 mL) to remove residual salts and acetic acid.

-

-

Purification: Dry the solid in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography.

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

Challenge: When using R1-CO-CH2-CO-R2 (where R1 ≠ R2), two isomers form. The 5-CF3-pyridine group makes the hydrazine sterically and electronically distinct.

Optimization Strategy:

-

Solvent Choice: Protic solvents (EtOH, AcOH) favor the thermodynamic product. Aprotic solvents (THF, Toluene) can sometimes alter selectivity.

-

Temperature: Room temperature stirring for 12h often favors the kinetic product (attack at most electrophilic carbonyl), while reflux drives the reaction to the thermodynamic product.

-

Acid Catalysis: If reaction is sluggish (due to the electron-poor pyridine ring), add catalytic HCl (or simply do not neutralize the starting HCl salt completely, using only 0.5 eq base initially, then adding the rest later).

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Conversion | Hydrazine HCl salt not neutralized. | Ensure 1.0–1.2 eq of base (NaOAc or Et3N) is added. The HCl must be stripped to free the nucleophilic |

| Regioisomer Mixture | Unsymmetrical diketone used; similar electrophilicity of carbonyls. | 1. Lower reaction temperature (RT vs Reflux).2. Switch solvent to Acetic Acid (often improves selectivity via specific solvation).3. Use enaminones ( |

| Sticky Gum / Oil Product | Impurities or incomplete crystallization. | 1. Triturate the oil with cold Hexanes or Diethyl Ether.2. Seed with a crystal if available.3. Perform an acid-base wash (dissolve in EtOAc, wash with dilute HCl, then brine). |

| Starting Material Remains | Electron-deficient pyridine ring reduces nucleophilicity. | Increase reaction time (up to 12h) or use a higher boiling solvent (e.g., n-Propanol, Toluene with Dean-Stark trap). |

Characterization Guide

To validate the structure, focus on these key spectral signatures:

-

NMR:

-

Expect a singlet around -60 to -65 ppm corresponding to the

group on the pyridine ring. -

If a trifluoromethyl-diketone was used, a second

signal will appear (often around -58 to -63 ppm).

-

-

NMR:

-

Pyrazole C4-H: A characteristic singlet (if 3,5-disubstituted) typically between 6.0 – 6.8 ppm .

-

Pyridine Protons: Distinct splitting pattern for the 2,5-substituted pyridine ring (often two doublets and a singlet/multiplet depending on resolution).

-

-

Mass Spectrometry (LC-MS):

-

Look for

peak.[2] Note that the -

Chlorine isotope pattern (

) will not be present in the product unless the pyridine ring contained a Cl substituent (the HCl salt chloride is removed during workup).

-

References

-

Vertex AI Search. (2023). Synthesis of pyrazoles from 2-hydrazino-5-(trifluoromethyl)pyridine hydrochloride. 3

-

ChemScene. (n.d.). This compound Product Data. 1

-

BenchChem. (2025).[4] Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. 4

-

PubChem. (2025).[5] 2-Hydroxy-5-(trifluoromethyl)pyridine (Related Metabolite Info). 5

-

Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine. 6

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Application Notes & Protocols: Synthesis of 3,5-Disubstituted Pyrazoles via Condensation of 2-Hydrazino-5-(trifluoromethyl)pyridine with 1,3-Dicarbonyls

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group to organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, pyrazoles bearing a trifluoromethyl substituent are of significant interest for the development of novel pharmaceuticals and agrochemicals.[3] This application note provides a detailed guide to the synthesis of 3,5-disubstituted pyrazoles through the acid-catalyzed condensation of 2-Hydrazino-5-(trifluoromethyl)pyridine with various 1,3-dicarbonyl compounds, a reaction commonly known as the Knorr pyrazole synthesis.[4][5][6]

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazoles.[4][5][6][7] The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The mechanism, which is typically acid-catalyzed, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8]

When an unsymmetrical 1,3-dicarbonyl is used, the reaction can potentially yield two regioisomeric pyrazole products. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can yield a variety of 3- and 5-trifluoromethylpyrazoles.[9][10]

Experimental Section

Materials and Instrumentation

Reagents:

-

2-Hydrazino-5-(trifluoromethyl)pyridine (or its hydrochloride salt)

-

1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate, 1,1,1-trifluoroacetylacetone)

-

Solvents (e.g., ethanol, acetic acid, toluene)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid)

Instrumentation:

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

-

Melting point apparatus

General Protocol for the Synthesis of 3,5-Disubstituted-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazoles

This protocol outlines a general procedure that can be adapted for various 1,3-dicarbonyl compounds. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Hydrazino-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Addition of 1,3-Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq.).

-

Acid Catalysis: If starting with the free base of the hydrazine, add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H2SO4). If using the hydrochloride salt of the hydrazine, additional acid may not be necessary.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography. For pyridyl substituted pyrazoles, which may have high solubility in the aqueous phase, extraction with a mixture of acetonitrile and brine may be necessary.[11]

-

Characterization: Characterize the purified product by NMR, MS, and melting point analysis to confirm its identity and purity.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the synthesis and characterization of trifluoromethyl-substituted pyrazoles.

Caption: General workflow for pyrazole synthesis.

Exemplary Syntheses and Characterization Data

The following table summarizes the expected products and typical yields for the reaction of 2-Hydrazino-5-(trifluoromethyl)pyridine with common 1,3-dicarbonyls.

| 1,3-Dicarbonyl Compound | Product Name | Expected Yield (%) |

| Acetylacetone | 3,5-Dimethyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | >85 |

| Ethyl Acetoacetate | 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3(2H)-one / 3-Hydroxy-5-methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | >80 |

| 1,1,1-Trifluoroacetylacetone | 3-Methyl-5-(trifluoromethyl)-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole or 5-Methyl-3-(trifluoromethyl)-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | Variable |

Note on Pyrazolones: The reaction with β-ketoesters, such as ethyl acetoacetate, yields pyrazolones. These compounds can exist in tautomeric forms (keto and enol), with the enol form often being the major tautomer due to the aromaticity of the pyrazole ring.[8]

Mechanistic Insights and Causality

The success of the Knorr pyrazole synthesis hinges on several key factors:

-

Nucleophilicity of the Hydrazine: The hydrazine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

-

Acid Catalysis: The acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[4][5][6]

-

Formation of a Stable Aromatic Product: The driving force for the reaction is the formation of the highly stable, aromatic pyrazole ring.[12]

The reaction proceeds through a series of reversible and irreversible steps, with the final dehydration being the irreversible step that drives the reaction to completion.

Reaction Mechanism Pathway

The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis.

Caption: Mechanism of the Knorr pyrazole synthesis.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following self-validating measures should be implemented:

-

Purity of Starting Materials: The purity of the 2-Hydrazino-5-(trifluoromethyl)pyridine and the 1,3-dicarbonyl compounds should be confirmed by appropriate analytical techniques (e.g., NMR, melting point) prior to use.

-

Reaction Monitoring: Consistent monitoring of the reaction by TLC allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

-

Thorough Characterization: Unambiguous characterization of the final product by at least two spectroscopic methods (e.g., NMR and MS) is crucial for confirming the structure and purity. For crystalline solids, a sharp melting point is a good indicator of purity.

-

Regioisomer Analysis: In cases where unsymmetrical 1,3-dicarbonyls are used, careful analysis of the NMR spectra (e.g., 1H, 13C, and potentially 19F NMR) is necessary to determine the regiochemical outcome of the reaction.

Conclusion

The Knorr pyrazole synthesis provides a robust and versatile method for accessing a wide range of trifluoromethyl-substituted pyrazoles from 2-Hydrazino-5-(trifluoromethyl)pyridine and 1,3-dicarbonyls. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel compounds with potential therapeutic applications.

References

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Available from: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. (n.d.). Available from: [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. (n.d.). Available from: [Link]

-

YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021-12-16). Available from: [Link]

-

Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000-08-01). Available from: [Link]

-

ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024-09-19). Available from: [Link]

-

ResearchGate. Synthesis of a series of trifluoromethyl substituted pyrazole hybrid triazole compounds (1a–k). (n.d.). Available from: [Link]

-

ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000-08-01). Available from: [Link]

-

YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. (n.d.). Available from: [Link]

-

PubMed Central. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025-10-31). Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. (n.d.). Available from: [Link]

-

MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022-03-21). Available from: [Link]

-

Molbase. 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China. (n.d.). Available from: [Link]

-

ACS Publications. Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. (n.d.). Available from: [Link]

-

ResearchGate. (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022-03-15). Available from: [Link]

-

ACS Publications. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. (n.d.). Available from: [Link]

-

BYU ScholarsArchive. The condensation of hydrazines and [beta]-diols with 2,5-hexanedione and 2,5-diethoxytetrahydrofuran. (n.d.). Available from: [Link]

-

Chemistry LibreTexts. 23.1: B-Dicarbonyl Compounds: Claisen Condensations. (2015-07-19). Available from: [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025-02-24). Available from: [Link]

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Available from: [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.).

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14). Available from: [Link]

-

Autechaux. The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (2026-01-21). Available from: [Link]

-

ResearchGate. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[13]. (n.d.). Available from: [Link]

-

ResearchGate. Preparation of pyrazoles by reaction of 1,3‐dicarbonyl compounds with hydrazonoyl chlorides. (n.d.). Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018-10-19). Available from: [Link]

-

PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). Available from: [Link]

-

Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. (2020-01-15). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. name-reaction.com [name-reaction.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

Knorr Pyrazole Synthesis with Substituted Hydrazines: A Detailed Guide for Researchers

The Knorr pyrazole synthesis, a classic yet enduringly relevant reaction, stands as a cornerstone in heterocyclic chemistry. First described by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative provides a direct and versatile route to the pyrazole core, a privileged scaffold in medicinal chemistry and materials science.[1][2] This guide offers a comprehensive overview, detailed protocols, and expert insights into performing the Knorr synthesis with a focus on substituted hydrazines, tailored for researchers, scientists, and drug development professionals.

The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus is a key pharmacophore found in a multitude of biologically active compounds. Notable examples include the anti-inflammatory drug celecoxib and the analgesic antipyrine, highlighting the therapeutic importance of this heterocyclic motif.[3] The continued interest in pyrazole synthesis is driven by the demand for molecular diversity in drug discovery programs and the development of novel functional materials.[4]

Mechanistic Insights: A Tale of Two Nitrogens

The Knorr pyrazole synthesis is typically conducted under acidic conditions.[2][5][6] The mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the aromatic pyrazole ring.[2]

A crucial aspect, especially when employing substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial condensation can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[1][2]

Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Controlling Regioselectivity: A Scientist's Guide

The regiochemical outcome of the Knorr synthesis is a delicate interplay of steric and electronic factors, as well as reaction conditions.[7] Understanding these influences is paramount for the selective synthesis of the desired isomer.

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | The substituted nitrogen of the hydrazine (or a bulky substituent on the dicarbonyl) will preferentially attack the less sterically hindered carbonyl group.[7] | In the reaction of phenylhydrazine with a dicarbonyl having a bulky tert-butyl group, the initial attack will likely occur at the less hindered carbonyl. |

| Electronic Effects | The more nucleophilic nitrogen of the substituted hydrazine will attack the more electrophilic carbonyl carbon.[7] | For a dicarbonyl with an electron-withdrawing group (e.g., -CF3), the adjacent carbonyl carbon becomes more electrophilic and is the preferred site of initial attack.[1] |

| Reaction pH | The acidity of the medium can influence the nucleophilicity of the hydrazine nitrogens.[7] Acidic conditions can protonate the hydrazine, altering the site of initial attack.[7][8] | Under acidic conditions, the reaction rate is often enhanced.[8] |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity. | Protic solvents like ethanol are commonly used and can facilitate proton transfer steps. |

| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the isomeric ratio. | Lower temperatures may favor the kinetically controlled product.[9] |

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of substituted pyrazoles via the Knorr reaction. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Diagram: General Experimental Workflow

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole

This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole, a common motif in medicinal chemistry.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol) in absolute ethanol (30 mL).

-

To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials indicates the completion of the reaction.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water (50 mL) to the residue to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole.

-

Dry the purified product under vacuum and characterize by NMR, MS, and melting point determination.

Protocol 2: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

-

Dibenzoylmethane (a symmetrical 1,3-diketone)

-